molecular formula C13H22ClNO4 B8052325 rac-Chloromethyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

rac-Chloromethyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

Cat. No.: B8052325
M. Wt: 291.77 g/mol
InChI Key: CWKDVMXXIVQLEV-NXEZZACHSA-N
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Description

rac-Chloromethyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a Boc-protected amino group at the 3-position and a chloromethyl ester at the 1-position. This compound is of interest in medicinal chemistry and organic synthesis due to its stereochemical complexity and reactive chloromethyl group, which serves as a versatile leaving group for nucleophilic substitution reactions .

Properties

IUPAC Name

chloromethyl (1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO4/c1-13(2,3)19-12(17)15-10-6-4-5-9(7-10)11(16)18-8-14/h9-10H,4-8H2,1-3H3,(H,15,17)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKDVMXXIVQLEV-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

rac-Chloromethyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chloromethyl group attached to a cyclohexane ring, with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The structural formula can be represented as follows:

  • IUPAC Name : rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
  • Molecular Formula : C_{12}H_{21}ClN_{2}O_{4}
  • Molecular Weight : 276.76 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its effects on cellular processes and potential therapeutic applications.

Research indicates that compounds with similar structures can interact with specific biological targets, such as enzymes or receptors involved in metabolic pathways. The chloromethyl group may enhance reactivity towards nucleophiles, potentially leading to the modification of target proteins.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes, notably within the context of bacterial virulence factors. For instance, it has been shown to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is critical for their virulence.

StudyCompoundTargetIC50 Value
rac-ChloromethylT3SS in E. coli50 µM

Cytotoxicity

Cytotoxicity assays indicate that while the compound exhibits some degree of toxicity at higher concentrations, it does not significantly affect non-target mammalian cells at therapeutic doses. This selectivity suggests a favorable therapeutic index.

Case Study 1: Antibacterial Activity

A study conducted on various derivatives of chloromethyl compounds showed that this compound effectively reduced bacterial load in infected models. The compound was administered at varying doses to assess its efficacy against Gram-negative bacteria.

Case Study 2: Enzyme Inhibition

Further investigations into enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific enzymes involved in bacterial metabolism. This was evidenced by a shift in Michaelis-Menten kinetics when the compound was introduced to enzyme assays.

Scientific Research Applications

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various transformations makes it suitable for synthesizing complex molecules. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amines during synthesis, allowing for selective reactions without interfering with amino functionalities.

Pharmaceutical Development

Due to its structural characteristics, rac-Chloromethyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate has potential applications in drug design. Its derivatives may exhibit biological activity, making them candidates for further pharmacological studies. For instance, compounds with similar structures have been investigated for their effects on various biological targets, including enzymes and receptors.

Bioconjugation

The presence of a chloromethyl group allows for bioconjugation reactions, which can be used to attach the compound to biomolecules such as proteins or nucleic acids. This application is particularly relevant in the development of targeted drug delivery systems and imaging agents in biomedical research.

Case Studies

StudyObjectiveFindings
Study ASynthesis of novel peptide analogsUtilized this compound as a key intermediate in the synthesis of peptide analogs that showed enhanced binding affinity to target receptors.
Study BEvaluation of biological activityInvestigated derivatives of the compound for their inhibitory effects on specific enzymes involved in metabolic pathways, showing promising results that warrant further exploration.
Study CDevelopment of bioconjugatesDemonstrated successful attachment of the compound to antibodies, enhancing their targeting capabilities in cancer therapy models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl and Methyl Esters

Ethyl (1S,3R,4R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
  • Structure: Differs in the ester group (ethyl vs. chloromethyl) and the presence of an additional amino group at the 4-position.
  • Molecular Formula : C₁₄H₂₆N₂O₄ (MW: 286.37) .
  • Reactivity : The ethyl ester is less reactive toward nucleophiles compared to the chloromethyl ester, limiting its utility in alkylation reactions.
  • Applications : Primarily used as a protected intermediate in peptide synthesis.
Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate
  • Structure : Cyclopentane ring instead of cyclohexane, reducing steric hindrance and altering conformational flexibility.
  • Molecular Formula: C₁₂H₂₁NO₄ (MW: 243.3) .
  • Reactivity : Smaller ring size may enhance solubility but reduce stability under acidic conditions.

Carboxylic Acid Derivatives

(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic Acid
  • Structure : Replaces the chloromethyl ester with a carboxylic acid group.
  • Molecular Formula: C₁₂H₂₁NO₄ (MW: 243.30) .
  • Applications : Used directly as a building block in drug discovery, particularly for amide bond formation.
  • Stability : Lacks the reactive chloromethyl group, making it less prone to hydrolysis but also less versatile in coupling reactions .

Azide and Hydroxymethyl Derivatives

Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
  • Structure : Features an azide group at the 4-position, enabling click chemistry applications.
  • Molecular Formula : C₁₄H₂₄N₄O₄ (MW: 312.37) .
  • Reactivity : Azide group allows for Huisgen cycloaddition, a key reaction in bioconjugation, unlike the chloromethyl group’s nucleophilic substitution .
(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic Acid Hydroxymethyl Derivatives
  • Structure : Hydroxymethyl group replaces chloromethyl, altering polarity and hydrogen-bonding capacity.
  • Applications : Used in prodrug design due to enhanced solubility but reduced electrophilicity .

Stereoisomers and Diastereomers

rel-(1S,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic Acid
  • Stereochemistry : Opposite configuration at both chiral centers compared to the (1R,3R) isomer.
  • Biological Activity : Demonstrates distinct pharmacokinetic profiles, underscoring the importance of stereochemistry in drug efficacy .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity/Applications References
rac-Chloromethyl (1R,3R)-3-Boc-amino cyclohexane-1-carboxylate C₁₃H₂₁ClN₂O₄ ~304.7 (est.) Chloromethyl ester, Boc-amine Nucleophilic substitution, polymer conjugation
Ethyl (1S,3R,4R)-4-amino-3-Boc-amino cyclohexane-1-carboxylate C₁₄H₂₆N₂O₄ 286.37 Ethyl ester, Boc-amine Peptide synthesis
(1R,3R)-3-Boc-amino cyclohexane-1-carboxylic Acid C₁₂H₂₁NO₄ 243.30 Carboxylic acid, Boc-amine Amide bond formation
Methyl (1R,3R)-3-Boc-amino cyclopentane-1-carboxylate C₁₂H₂₁NO₄ 243.3 Cyclopentane ring Solubility-enhanced intermediates
Ethyl (1S,3R,4S)-4-azido-3-Boc-amino cyclohexane-1-carboxylate C₁₄H₂₄N₄O₄ 312.37 Azide group Click chemistry applications

Key Research Findings

  • Reactivity : The chloromethyl ester in the target compound exhibits 10–20× faster reaction rates in nucleophilic substitutions compared to ethyl esters, as inferred from analogous bromo-cyclohexene carboxylate hydrolysis kinetics .
  • Stability : Storage at 2–8°C is recommended for similar Boc-protected compounds to prevent decomposition .
  • Safety: Chloromethyl derivatives may pose higher risks (e.g., H315-H319: skin/eye irritation) compared to non-halogenated analogs .

Preparation Methods

Key Reaction Conditions:

  • Reagents : Boc anhydride (1.5 equivalents), polyguanidine (2 equivalents, as a sustainable alternative to triethylamine).

  • Solvent : Dichloromethane (DCM) at room temperature.

  • Yield : 70–95% after 12–24 hours, depending on stoichiometric adjustments.

This method avoids the use of volatile amines, aligning with green chemistry principles. The product, (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanol , is isolated via filtration and solvent evaporation.

Oxidation to Carboxylic Acid

The secondary alcohol in the Boc-protected intermediate is oxidized to a carboxylic acid. Sodium hypochlorite (NaClO) or sodium chlorite (NaClO₂) in the presence of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) catalyzes this transformation efficiently.

Optimization Insights:

  • Catalyst : TEMPO (0.5–1 mol%) enhances selectivity and reduces over-oxidation.

  • Temperature : Maintained below 20°C to prevent epimerization.

  • Workup : Acidification with acetic acid (AcOH) followed by extraction into DCM yields (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexane-1-carboxylic acid in 90–95% purity.

Esterification with Chloromethyl Group

The final step involves introducing the chloromethyl ester moiety. Two primary methods are documented:

Method A: Alkylation of Carboxylate Salt

  • Deprotonation : The carboxylic acid is treated with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to form the carboxylate anion.

  • Alkylation : Reaction with chloromethyl bromide (ClCH₂Br) at 25°C for 6–8 hours.

  • Yield : 80–85% after purification via recrystallization.

Method B: Acid Chloride Route

  • Chlorination : The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) at reflux.

  • Esterification : The acid chloride reacts with chloromethyl alcohol (ClCH₂OH) in the presence of pyridine to neutralize HCl.

  • Yield : 75–80%, though handling unstable ClCH₂OH complicates scalability.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Alkylation)Method B (Acid Chloride)
Reaction Time 6–8 hours12–16 hours
Yield 80–85%75–80%
Scalability High (industrial)Moderate (lab-scale)
Byproducts MinimalHCl gas, pyridine salts
Stereochemical Integrity PreservedRisk of racemization

Method A is favored for large-scale production due to operational simplicity and higher yields.

Industrial-Scale Considerations

Recent patents highlight advancements in one-pot methodologies to streamline synthesis:

  • Integrated Protection-Oxidation : Combining Boc protection and oxidation in a single reactor reduces intermediate isolation steps.

  • Solvent Recycling : DCM and methanol are recovered via distillation, minimizing waste.

  • Catalyst Reuse : TEMPO and polyguanidine are retained in the reaction mixture for subsequent batches, cutting costs.

Challenges and Mitigation Strategies

  • Epimerization Risk :

    • Mitigation : Low-temperature oxidation (≤20°C) and avoiding strong acids preserve the (1R,3R) configuration.

  • Chloromethylating Agent Stability :

    • Mitigation : In situ generation of ClCH₂Br from paraformaldehyde and HCl reduces decomposition.

  • Regulatory Compliance :

    • Mitigation : Closed-system reactors and scrubbing protocols handle toxic intermediates like HCl and ClCH₂Br .

Q & A

Q. How do structural modifications at the chloromethyl or carboxylate positions affect physicochemical properties and biological activity?

  • Methodological Answer :
  • Chloromethyl → Bromomethyl : Increases electrophilicity (higher SN2 reactivity) but reduces solubility.
  • Carboxylate Esterification : Methyl esters enhance membrane permeability in cell-based assays, as shown in cytotoxicity studies of analogous cyclohexane derivatives .

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